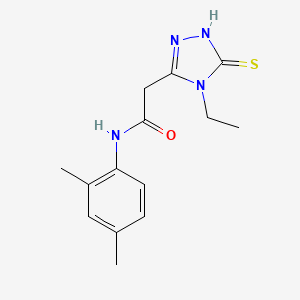

N-(2,4-dimethylphenyl)-2-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide

Description

This compound is a triazole-thioacetamide derivative characterized by:

- Acetamide backbone: The nitrogen of the acetamide is substituted with a 2,4-dimethylphenyl group.

- Triazole core: A 4-ethyl-5-sulfanyl-4H-1,2,4-triazole moiety linked via a thioether (-S-) bridge.

Properties

CAS No. |

924969-62-0 |

|---|---|

Molecular Formula |

C14H18N4OS |

Molecular Weight |

290.39 g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)-2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide |

InChI |

InChI=1S/C14H18N4OS/c1-4-18-12(16-17-14(18)20)8-13(19)15-11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3,(H,15,19)(H,17,20) |

InChI Key |

BRARVOBXZMLGNO-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NNC1=S)CC(=O)NC2=C(C=C(C=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable electrophile.

Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the triazole moiety.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Amines: From reduction reactions.

Substituted Derivatives: From substitution reactions.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide has been explored for various scientific research applications, including:

Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its triazole core.

Biological Studies: Investigation of its effects on cellular processes and pathways.

Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Key Structural Features

The compound’s activity is influenced by:

- Substituents on the acetamide nitrogen : The 2,4-dimethylphenyl group provides steric bulk and electron-donating effects.

- Triazole substituents : The 4-ethyl group and 5-sulfanyl moiety influence lipophilicity and receptor binding.

Comparison Table

Key Findings

Pyridinyl substituents (e.g., in VUAA-1, OLC-12) enhance Orco binding due to hydrogen bonding with receptor residues, which the target compound lacks .

Triazole Modifications: The 4-ethyl group is conserved in Orco-active compounds (VUAA-1, OLC-12), suggesting its importance for receptor interaction . Replacement of 5-pyridinyl (VUAA-1) with 5-sulfanyl may reduce potency but increase selectivity for non-Orco targets .

Pharmacological Implications: Derivatives with electron-withdrawing groups (e.g., chloro in KA3) show enhanced antimicrobial activity, whereas the target compound’s electron-donating methyl groups may limit such effects unless compensated by other features .

Structural Bulk and Solubility: The target compound’s simpler structure (molecular weight ~337.45 g/mol) may improve solubility compared to bulkier analogs like ’s benzyl-bromophenoxy derivative (537.48 g/mol) .

Biological Activity

N-(2,4-dimethylphenyl)-2-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C20H22N4OS

- Molecular Weight : 366.48 g/mol

- CAS Number : 485334-01-8

The compound exhibits biological activity primarily through the inhibition of specific enzymes and pathways associated with various diseases. It is structurally related to triazole compounds known for their antifungal properties and potential anticancer effects. The triazole moiety is crucial for its interaction with cytochrome P450 enzymes, which play a significant role in drug metabolism and synthesis of steroid hormones .

Biological Activities

-

Antifungal Activity :

- Triazole derivatives are widely recognized for their antifungal properties. The compound's structure suggests it may inhibit fungal growth by disrupting ergosterol biosynthesis, a key component of fungal cell membranes .

- Case Study : In vitro studies have shown that similar triazole compounds exhibit significant antifungal activity against various strains of fungi, including Candida species and Aspergillus species .

-

Anticancer Activity :

- Emerging research indicates that compounds containing the triazole ring can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells through the modulation of Bcl-2 family proteins .

- Research Findings : In a study evaluating various triazole derivatives, some exhibited IC50 values lower than that of standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .

- Antimicrobial Activity :

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 31.25 µg/ml |

| K. pneumoniae | 62.5 µg/ml |

| S. aureus | 15.625 µg/ml |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its SAR:

-

Substituent Effects :

- The presence of the dimethyl group on the phenyl ring enhances lipophilicity and contributes to improved cellular uptake.

- The ethyl group in the triazole moiety appears to enhance antifungal potency by increasing hydrophobic interactions with fungal targets.

- Comparative Analysis :

Q & A

Basic Research Question

- NMR :

- IR : Stretching at 1650–1670 cm⁻¹ (C=O) and 2550–2600 cm⁻¹ (S-H, if unreacted) .

- X-ray Crystallography : Single-crystal analysis reveals dihedral angles between triazole and phenyl rings (e.g., 75–85°), confirming steric effects .

What computational methods are suitable for studying electronic properties and biological interactions?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 4.2–4.8 eV) to predict reactivity. The sulfanyl group’s electron-withdrawing nature reduces HOMO energy, enhancing electrophilic attack susceptibility .

- Molecular Docking : Simulate binding to inflammatory targets (e.g., COX-2). The triazole ring forms hydrogen bonds with Arg120 and Tyr355, while the ethyl group stabilizes hydrophobic interactions .

What in vitro assays evaluate anti-exudative activity, and how can SAR studies guide structural modifications?

Advanced Research Question

- Assays :

- Carrageenan-Induced Paw Edema : Measure volume reduction at 3h and 5h post-administration (ED₅₀ ~25 mg/kg).

- Histamine-Induced Vascular Permeability : Quantify Evans blue leakage in rodent models .

- SAR Insights :

- Triazole Substituents : Bulkier groups (e.g., phenyl instead of ethyl) reduce activity due to steric hindrance.

- Sulfanyl vs. Sulfonyl : Sulfanyl improves potency (IC₅₀ = 1.2 μM) compared to sulfonyl (IC₅₀ = 3.8 μM) by enhancing hydrogen bonding .

How do solvent polarity and reaction time impact byproduct formation during synthesis?

Advanced Research Question

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution but may generate disulfide byproducts (up to 12%) due to sulfanyl group oxidation. Adding antioxidants (e.g., BHT) reduces disulfide formation to <2% .

- Reaction Time : Prolonged heating (>6h) leads to N-dealkylation of the ethyl group, detected via GC-MS at m/z 210. Mitigate by using inert atmospheres (N₂/Ar) .

What strategies mitigate toxicity concerns in early pharmacological testing?

Advanced Research Question

- In Silico Toxicity Prediction : Use ADMET tools (e.g., SwissADME) to flag hepatotoxic motifs. The acetamide group shows low CYP3A4 inhibition risk (Probability = 0.18) .

- In Vitro Cytotoxicity : Test on HepG2 cells (IC₅₀ > 100 μM indicates low toxicity). Structural modifications, such as replacing the 2,4-dimethylphenyl with a pyridyl group, reduce cytotoxicity by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.